molecular formula C13H20OSe B12525294 Bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)- CAS No. 820963-21-1

Bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)-

Katalognummer: B12525294
CAS-Nummer: 820963-21-1
Molekulargewicht: 271.27 g/mol
InChI-Schlüssel: PMLOAZRRCQQDFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo[420]oct-7-en-2-one, 7-butyl-8-(methylseleno)- is a complex organic compound characterized by its unique bicyclic structure This compound is part of the bicyclo[42

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)- typically involves a multi-step process. One common method includes the use of a rhodium (I) complex as a catalyst. The synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . This method is notable for its efficiency and the incorporation of a flexible NHC-based pincer ligand, which facilitates the orthogonal mechanistic demands of the transformations.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)- can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., Br2, Cl2), Nucleophiles (e.g., NH3, OH-)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the butyl and methylseleno groups can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

820963-21-1

Molekularformel

C13H20OSe

Molekulargewicht

271.27 g/mol

IUPAC-Name

7-butyl-8-methylselanylbicyclo[4.2.0]oct-7-en-2-one

InChI

InChI=1S/C13H20OSe/c1-3-4-6-10-9-7-5-8-11(14)12(9)13(10)15-2/h9,12H,3-8H2,1-2H3

InChI-Schlüssel

PMLOAZRRCQQDFG-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=C(C2C1CCCC2=O)[Se]C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.